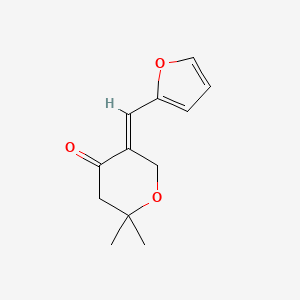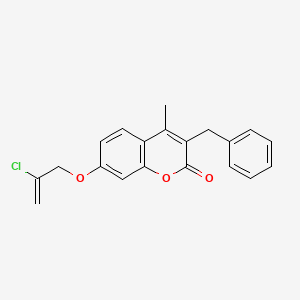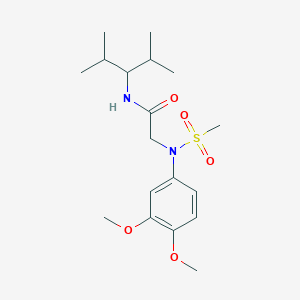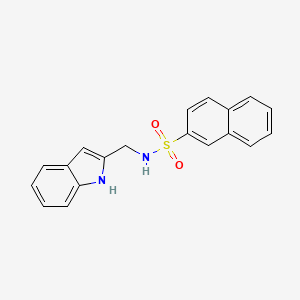amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4592511.png)
2-{[[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-{[[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl](methyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H15BrN4O2 and its molecular weight is 363.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.03784 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The structural and synthetic studies of related compounds provide insights into the potential applications of 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)methylamino]methyl}-1H-isoindole-1,3(2H)-dione in scientific research. For instance, the preparation of compounds through reactions involving isoindole-1,3-dione derivatives demonstrates the compound's utility in generating novel chemical entities. These reactions often lead to products with unique chemical structures, stabilized by various intramolecular interactions, such as hydrogen bonding and C—H⋯π interactions, which are crucial for the development of new materials and pharmaceuticals (Wang, Jian, & Liu, 2008).
Antibacterial Activity and Chemical Reactivity
Another significant application is in the synthesis of compounds with potential antibacterial properties. By undergoing specific reactions with other chemical entities, isoindole-1,3-dione derivatives can form structures that exhibit chemotherapeutic properties. This reactivity not only underscores the compound's role in medicinal chemistry but also highlights its potential in the development of new antibiotics and antibacterial agents (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).
Catalytic and Synthetic Utility
The compound's derivatives have been used as catalysts in chemical synthesis, showcasing their utility in facilitating various chemical reactions. For example, the use of isoindole-1,3-dione-functionalized nanoparticles has been described for the synthesis of complex organic molecules, demonstrating the compound's role in enhancing the efficiency and sustainability of chemical processes. Such applications are essential for the development of green chemistry and the design of novel reaction pathways (Shabani, Heravi, Babazadeh, Ghasemi, Amini, & Robertson, 2021).
Material Science and Engineering
Furthermore, the synthesis and structural characterization of isoindole-1,3-dione derivatives contribute to material science, where these compounds can be utilized in the design and development of new materials with specific properties. The detailed structural analysis helps in understanding the molecular interactions that govern the material's properties, which is crucial for applications in electronics, photonics, and nanotechnology (Böck, Beuchel, Goddard, Imming, & Seidel, 2020).
Propiedades
IUPAC Name |
2-[[(4-bromo-2-methylpyrazol-3-yl)methyl-methylamino]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c1-18(8-13-12(16)7-17-19(13)2)9-20-14(21)10-5-3-4-6-11(10)15(20)22/h3-7H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKFRWUEWCVDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)CN(C)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[hydroxy(diphenyl)methyl]-N-(3-methoxyphenyl)-1-piperidinecarbothioamide](/img/structure/B4592428.png)

![1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-(2-METHYLPHENOXY)-1-PROPANONE](/img/structure/B4592443.png)

![2-(2,4-difluorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4592448.png)
![1-(2-ethylphenyl)-4-[(5-isopropyl-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4592451.png)

![6-cyclopropyl-N-phenyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4592461.png)
![2-{5-[(2-amino-2-oxoethyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4592462.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4592472.png)
![(2E)-3-(2-CHLOROPHENYL)-N-[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]PROP-2-ENAMIDE](/img/structure/B4592481.png)
![2-(4-bromo-2-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B4592505.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,4-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4592513.png)
